molecular formula C15H11ClN4O3S B2620530 {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1110875-18-7

{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2620530
CAS No.: 1110875-18-7
M. Wt: 362.79
InChI Key: UMTIMIQRXVSVPV-UHFFFAOYSA-N
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Description

{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrido[1,2-a]pyrimidine core with a pyrimidine-4-carboxylate moiety, making it an interesting subject for chemical and biological studies.

Properties

IUPAC Name

(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3S/c1-24-15-17-7-10(16)13(19-15)14(22)23-8-9-6-12(21)20-5-3-2-4-11(20)18-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTIMIQRXVSVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)OCC2=CC(=O)N3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfides or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties can be explored for drug development, particularly in targeting specific diseases or conditions.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate apart is its combination of a pyrido[1,2-a]pyrimidine core with a chlorinated and sulfur-containing pyrimidine group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

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